molecular formula C8H7N5O3 B3204588 2,5-diamino-6-nitroquinazolin-4(3H)-one CAS No. 103884-20-4

2,5-diamino-6-nitroquinazolin-4(3H)-one

Cat. No. B3204588
CAS RN: 103884-20-4
M. Wt: 221.17 g/mol
InChI Key: PCEUTCIRTZCFPY-UHFFFAOYSA-N
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Description

2,5-diamino-6-nitroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H6N6O3. It is a yellow crystalline powder that is used in scientific research for various applications.

Mechanism of Action

The mechanism of action of 2,5-diamino-6-nitroquinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
2,5-diamino-6-nitroquinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the synthesis of DNA and RNA in cancer cells, fungi, and bacteria. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, fungi, and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-diamino-6-nitroquinazolin-4(3H)-one in lab experiments is its relatively low cost compared to other anticancer, antifungal, and antibacterial agents. Additionally, it has been found to have low toxicity in vitro. However, one limitation of using 2,5-diamino-6-nitroquinazolin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,5-diamino-6-nitroquinazolin-4(3H)-one. One direction is to study its potential as a treatment for other diseases, such as viral infections or parasitic infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for use in various applications. Additionally, there is potential for the development of new derivatives of 2,5-diamino-6-nitroquinazolin-4(3H)-one that may have improved properties for use in scientific research.

Scientific Research Applications

2,5-diamino-6-nitroquinazolin-4(3H)-one has been used in scientific research for various applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungi. Additionally, it has been studied for its potential as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.

properties

IUPAC Name

2,5-diamino-6-nitro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUTCIRTZCFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(NC2=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280998
Record name 2,5-Diamino-6-nitro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diamino-6-nitroquinazolin-4(3H)-one

CAS RN

103884-20-4
Record name 2,5-Diamino-6-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103884-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diamino-6-nitro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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